molecular formula C19H19F2N7O B6537445 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide CAS No. 1058234-74-4

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide

Cat. No.: B6537445
CAS No.: 1058234-74-4
M. Wt: 399.4 g/mol
InChI Key: WDRWYHVCMVPHKL-UHFFFAOYSA-N
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Description

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolopyridazine core, which is known for its diverse biological activities.

Properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-difluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c20-14-4-3-13(11-15(14)21)22-19(29)27-9-7-26(8-10-27)17-6-5-16-23-24-18(12-1-2-12)28(16)25-17/h3-6,11-12H,1-2,7-10H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWYHVCMVPHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclocondensation of appropriate precursors, such as hydrazines and 1,3-dicarbonyl compounds, under acidic or basic conditions. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study biological pathways and mechanisms.

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including infectious diseases and cancer.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The triazolopyridazine core can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: : These compounds share a similar core structure and have been studied for their biological activities.

  • Piperazine derivatives: : These compounds contain the piperazine ring and are known for their diverse biological activities.

Uniqueness

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3,4-difluorophenyl)piperazine-1-carboxamide stands out due to its unique combination of the triazolopyridazine core and the difluorophenyl group. This combination may confer distinct biological properties compared to other similar compounds.

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